Perfluoro-3,6,9-trioxatridecanoic acid

Descripción general

Descripción

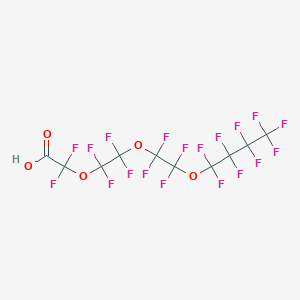

Perfluoro-3,6,9-trioxatridecanoic acid (PFOA) is a fluorinated chemical . It is used in the production of zirconium oxide and other metal halides . It is processable, luminescent, and has a constant ligand .

Molecular Structure Analysis

The molecular formula of Perfluoro-3,6,9-trioxatridecanoic acid is C10HF19O5 . The molecule contains a total of 34 bonds, including 33 non-H bonds, 1 multiple bond, 11 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 3 aliphatic ethers .Physical And Chemical Properties Analysis

Perfluoro-3,6,9-trioxatridecanoic acid is a clear liquid . It has a molecular weight of 562.08 and a predicted boiling point of 292.7±40.0 °C . The predicted density is 1.805±0.06 g/cm3 , and the predicted pKa is 0.21±0.10 .Aplicaciones Científicas De Investigación

Ecotoxicology

Perfluoro-3,6,9-trioxatridecanoic acid is a type of perfluoroalkyl substance (PFAS), which are highly persistent organic pollutants .

Application

In ecotoxicology, these substances are studied for their toxicity towards various organisms, including fish species like mahi-mahi (Coryphaena hippurus) .

Method of Application

In one study, a toxicity assay was developed for embryonic stages of mahi-mahi . The assay evaluated the toxicity of both “legacy” and “next-generation” PFAS, including perfluorooctanoic acid (PFOA) and several perfluoroethercarboxylic acids (PFECA) .

Results

The study found that all five PFAS tested were lethal to mahi-mahi embryos, with median lethal concentrations (LC 50) in the micromolar range . The embryotoxicity generally correlated with fluoroalkyl/fluoroether chain length and hydrophobicity of PFAS . The study also suggested that the observed toxicity potentially aligns with environmentally relevant concentrations in marine systems .

Toxicological Sciences

Perfluoro-3,6,9-trioxatridecanoic acid, as a type of PFAS, is also studied in the field of toxicological sciences .

Application

The zebrafish model is used to investigate the toxicity of PFAS, including Perfluoro-3,6,9-trioxatridecanoic acid .

Method of Application

The zebrafish model enables rapid assessment of large libraries of PFAS, powerful comparison of compounds in a single in vivo system, and evaluation across life stages and generations .

Results

The zebrafish model has led to significant advances in PFAS research in recent years . It has greatly contributed to our understanding of the hazard potential for a growing number of PFAS .

Electronic Devices

Perfluoro-3,6,9-trioxatridecanoic acid is used in the field of electronic devices .

Application

It is used in the synthesis and characterisation of fluorous-inorganic hybrid dielectric (FIHD) materials processable in highly fluorinated orthogonal solvents for printed electronic devices .

Method of Application

FIHD materials were prepared successfully via ligand exchange reactions between organic ligands on the surfaces of nanomaterials and highly fluorinated carboxylic acids . When hafnium oxide (HfO2) or zirconium oxide (ZrO2) nanoparticles stabilized with trioctylphosphine oxide (TOPO) were treated with perfluoro-3,6,9-trioxatridecanoic acid in HFE-7500 at 130 °C, the modified surface characteristics of the nanoparticles resulted in excellent solubilities in the fluorous solvent .

Results

The dielectric constant of HfO2 and ZrO2 nanoparticles modified with the fluorous acid were ca. 4.4 and 4.3 at 1 KHz, respectively, which are significantly higher than those of fluoropolymers . Top-gate organic thin film transistors (OTFTs) were fabricated using solution-processed organic semiconductors and HfO2-based FIHD materials. The hole mobilities of the OTFTs produced were as high as 0.08 cm2/Vs (Vds = -40V) and the on/off ratio reached 3.3 × 106 .

Treatment Fluids

Perfluoro-3,6,9-trioxatridecanoic acid can be used in treatment fluids .

Application

It can be used as treatment fluids containing a perfluorinated chelating agent .

Lubricants, Anti-adhesive Agents, and Surfactants

Perfluoro-3,6,9-trioxatridecanoic acid is used in the manufacture of lubricants, anti-adhesive agents, and surfactants .

Application

It is known for its excellent high-temperature resistance and corrosion resistance .

Results

These properties make it widely applicable in special fields such as aviation, electronics, and chemical industries .

Safety And Hazards

Perfluoro-3,6,9-trioxatridecanoic acid is classified as corrosive . It has hazard statements H302+H312+H332-H314-H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage . The precautionary statements are P280-P309+P311, advising to wear protective gloves/clothing/eye protection/face protection and to call a poison center or doctor if exposed or feeling unwell .

Direcciones Futuras

The existence of thousands of PFAS and evidence that some cause adverse health effects has created a need to better understand PFAS toxicity . The zebrafish model enables rapid assessment of large libraries of PFAS, powerful comparison of compounds in a single in vivo system, and evaluation across life stages and generations . This has led to significant advances in PFAS research in recent years .

Propiedades

IUPAC Name |

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10HF19O5/c11-2(12,1(30)31)32-7(22,23)8(24,25)34-10(28,29)9(26,27)33-6(20,21)4(15,16)3(13,14)5(17,18)19/h(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQLSTSWOFAQNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(OC(C(OC(C(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10HF19O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375114 | |

| Record name | Perfluoro-3,6,9-trioxatridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluoro-3,6,9-trioxatridecanoic acid | |

CAS RN |

330562-41-9 | |

| Record name | Perfluoro-3,6,9-trioxatridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro-3,6,9-trioxatridecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

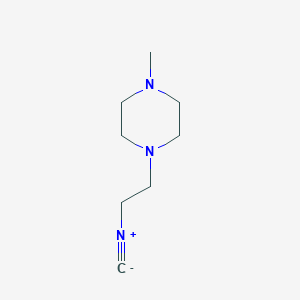

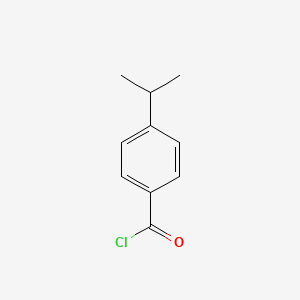

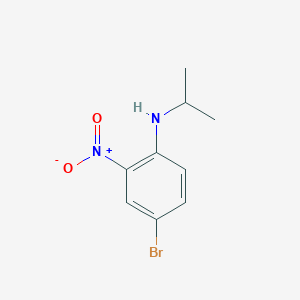

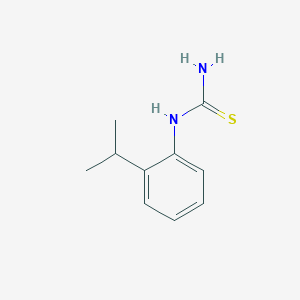

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Isopropylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B1302203.png)

![4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1302210.png)

![6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1302220.png)